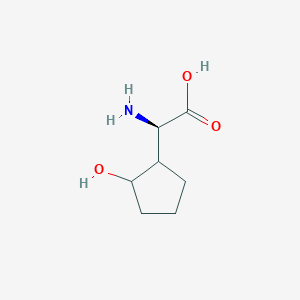
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclopentane ring substituted with a hydroxyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid typically involves the formation of key intermediates such as halohydrins, which undergo subsequent oxidation and nucleophilic substitution reactions . One common method involves the use of cyclopentene as a starting material, which is first converted to a halohydrin through halogenation and hydrolysis. The halohydrin is then oxidized to form an epoxide, which undergoes ring-opening with ammonia to introduce the amino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, secondary amines, tertiary amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which (2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter levels, inhibition of metabolic enzymes, or interaction with cell surface receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(2-hydroxycyclopentyl)acetic acid: The enantiomer of the compound with similar properties but different biological activity.
Cyclopentylglycine: A structurally related compound with a cyclopentane ring and an amino group.
Hydroxyproline: An amino acid derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups on a cyclopentane ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(10)11)4-2-1-3-5(4)9/h4-6,9H,1-3,8H2,(H,10,11)/t4?,5?,6-/m1/s1 |
InChI-Schlüssel |
CDTUOCOTIVFJEB-JMMWHDCWSA-N |
Isomerische SMILES |
C1CC(C(C1)O)[C@H](C(=O)O)N |
Kanonische SMILES |
C1CC(C(C1)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


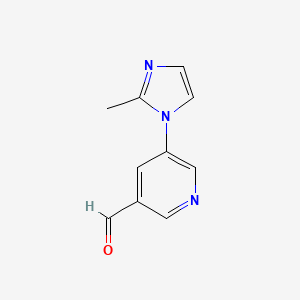
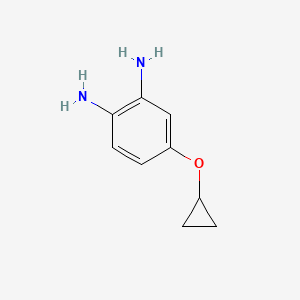

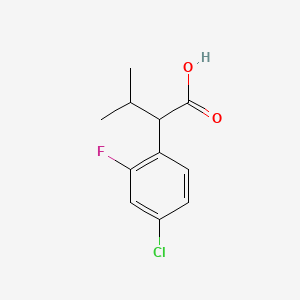
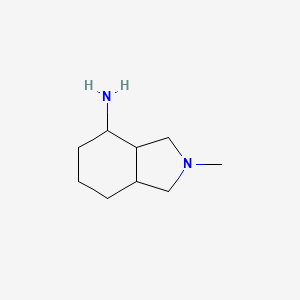

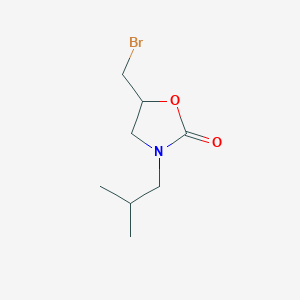

![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
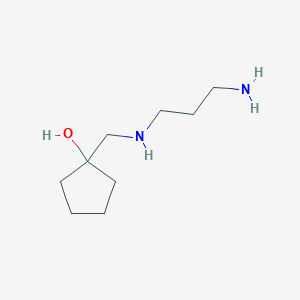
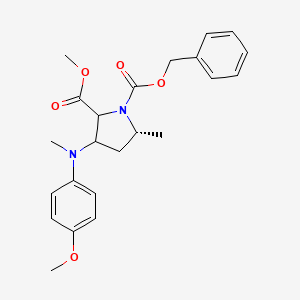
![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)
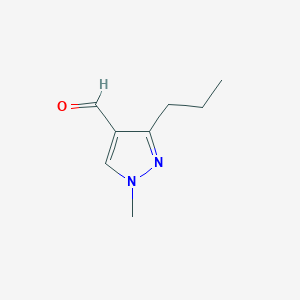
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
